A Technical Guide to 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (CAS 1071958-96-7): Synthesis, Reactivity, and Applications in Cross-Coupling Chemistry
A Technical Guide to 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (CAS 1071958-96-7): Synthesis, Reactivity, and Applications in Cross-Coupling Chemistry
Executive Summary: This technical guide provides an in-depth analysis of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, a versatile and strategically important building block in modern organic synthesis. We delve into its physicochemical properties, provide a detailed synthetic protocol, and explore its core application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Mechanistic insights into its unique reactivity, influenced by its distinct electronic substitution pattern, are discussed. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the efficient construction of complex biaryl scaffolds and other functionalized molecules relevant to the pharmaceutical, agrochemical, and materials science industries.[1][2]
Introduction: A Strategically Substituted Reagent
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[3][4] The success of this reaction hinges on the stability, accessibility, and reactivity of the organoboron partner. 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid has emerged as a particularly valuable reagent due to its unique substitution pattern. It features an electron-donating methoxy group (para to the boronic acid) and an electron-withdrawing methoxycarbonyl group (meta to the boronic acid). This electronic arrangement modulates the reactivity of the boronic acid in a predictable manner and provides a valuable ester functional handle for subsequent synthetic transformations, making it an indispensable tool for building complex molecular architectures.[1][2]
Physicochemical Properties and Characterization
The precise identity and purity of a reagent are paramount for reproducible and successful synthetic outcomes. The key properties of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1071958-96-7 | [5] |
| IUPAC Name | (4-Methoxy-3-methoxycarbonylphenyl)boronic acid | [5] |
| Molecular Formula | C₉H₁₁BO₅ | [6] |
| Molecular Weight | 209.99 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 197-200 °C | [8] |
| SMILES | OB(O)c1cc(C(=O)OC)c(cc1)OC | [5] |
Structural Insights
The structural arrangement of the substituents dictates the molecule's reactivity. The boronic acid group, along with the methoxy and methoxycarbonyl groups, are attached to a central benzene ring. In related crystal structures, such as 4-(methoxycarbonyl)phenylboronic acid, the methoxycarbonyl group is slightly rotated out of the plane of the benzene ring.[9] Molecules in the solid state are often linked by pairs of O—H⋯O hydrogen bonds between the boronic acid groups, forming stable inversion dimers.[9]
Spectroscopic Characterization
Proton Nuclear Magnetic Resonance (¹H NMR) is a fundamental tool for confirming the structure of organic molecules. For the related compound 4-(Methoxycarbonyl)phenylboronic acid, the spectrum clearly shows distinct aromatic protons and a singlet for the methyl ester protons, confirming its identity.[10] Similar characteristic peaks would be expected for the title compound, with splitting patterns reflecting the 1,2,4-substitution of the aromatic ring.
Synthesis and Purification
The synthesis of arylboronic acids is most commonly achieved via the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following protocol describes a representative synthesis of the title compound from the corresponding aryl bromide.
Diagram: Synthetic Workflow
Caption: Proposed synthetic pathway for 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 1-bromo-4-methoxy-3-(methoxycarbonyl)benzene (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF, ~0.3 M).
-
Borylation: Add triisopropyl borate (1.3 eq) to the solution.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. The low temperature is critical to prevent side reactions and ensure the stability of the aryllithium intermediate.
-
Lithiation: Slowly add n-butyllithium (1.2 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The n-BuLi effects a lithium-halogen exchange, which is typically very fast at this temperature.
-
Reaction: Stir the mixture at -78 °C for 1 hour.
-
Quenching and Workup: Remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Adjust the pH to ~2 with 1 M hydrochloric acid. This hydrolysis step converts the borate ester to the desired boronic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl compounds.[1][2][11]
Mechanistic Insights
The reaction proceeds via a palladium-based catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11] The electronic nature of the substituents on the boronic acid plays a crucial role, particularly in the transmetalation step.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Role of the Base: The base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid. It coordinates to the boron atom to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center during transmetalation.[4]
-
Electronic Effects: In 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid, the electron-donating methoxy group enhances the nucleophilicity of the phenyl ring, which can accelerate the transmetalation step. Conversely, the electron-withdrawing methoxycarbonyl group decreases electron density. The overall reactivity is a balance of these opposing effects, generally resulting in efficient coupling. While electron-donating groups typically lead to higher yields, efficient coupling with electron-deficient partners is also achievable with judicious selection of reaction conditions.[3]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid with 4-bromoanisole.
-
Reagent Preparation: In a Schlenk flask, combine 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid (1.2 eq), 4-bromoanisole (1.0 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent and Degassing: Add a solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
Applications in Drug Discovery and Materials Science
The biaryl motif constructed using this reagent is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[12] The title compound is a valuable intermediate for synthesizing pharmaceutical and agrochemical compounds.[1][2]
-
Pharmaceutical Intermediates: The ester functionality of the methoxycarbonyl group serves as a versatile handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation to form bioactive amides, or reduction to an alcohol.[2] This allows for the rapid generation of diverse compound libraries for drug discovery programs.
-
Advanced Materials: Biaryl structures are integral to the development of organic light-emitting diodes (OLEDs), liquid crystals, and functional polymers.[1][12] The ability to introduce this specific substituted phenyl ring allows for the fine-tuning of the electronic and physical properties of these advanced materials.
Handling, Storage, and Safety
Proper handling and storage are essential for maintaining the integrity of the reagent and ensuring laboratory safety.
-
Safety: 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is classified as an irritant. It may cause skin, eye, and respiratory irritation.[13] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[8]
-
Storage: Boronic acids are susceptible to dehydration to form boroxines and can be sensitive to moisture and air.[14] Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] It is often recommended to store under an inert atmosphere (e.g., nitrogen or argon).
-
Hazardous Decomposition: Under fire conditions, hazardous decomposition products can include carbon monoxide, carbon dioxide, and boron oxides.[14][15]
Conclusion
4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is a highly valuable and versatile reagent for synthetic chemists. Its unique electronic properties and the presence of a modifiable ester group make it an ideal building block for the Suzuki-Miyaura cross-coupling reaction. This guide has provided a comprehensive overview of its properties, a reliable synthetic protocol, and a detailed examination of its application in C-C bond formation, underscoring its significant potential in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries.
References
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Kuliszewki, M., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2394. Available from: [Link]
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Kuliszewki, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Center for Biotechnology Information. Available from: [Link]
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Kuliszewki, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available from: [Link]
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Kuliszewki, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. Available from: [Link]
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